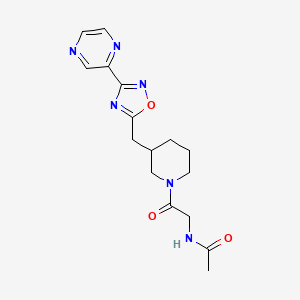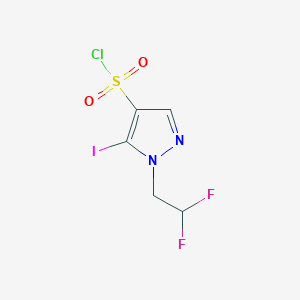![molecular formula C18H17ClN2O4S2 B2548624 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-67-9](/img/structure/B2548624.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a sulfonamide derivative, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. Sulfonamides typically contain a sulfonyl group attached to an amine, and their chemical versatility allows for the synthesis of a wide range of derivatives with varying biological activities.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For instance, the chlorosulfonation of benzothiazole, a related compound, can be achieved by treating it with chlorosulfonic acid and thionyl chloride, leading to the formation of sulfonyl chlorides, which can then react with amines to afford various sulfonamide derivatives . Similarly, the synthesis of complex sulfonamides can involve multiple steps, including the reaction of sulfonyl chlorides with other compounds, followed by hydrolysis or other chemical transformations .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The core structure can be further modified by introducing various substituents, which can significantly affect the compound's biological activity. For example, the introduction of chloro and methoxy groups can influence the binding affinity and specificity of the sulfonamide to its biological targets .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including hydrolysis, which can lead to the formation of impurities or by-products in the synthesis of drugs like sulfamethizole . The reactivity of the sulfonyl chloride group is a key factor in the synthesis of sulfonamide derivatives, as it allows for the introduction of different amines to create a diverse array of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect these properties. For instance, the introduction of a chloro group can increase the compound's reactivity, while a methoxy group can affect its hydrophobicity . These properties are crucial for the compound's biological activity and pharmacokinetics.
Relevant Case Studies
Sulfonamide derivatives have been studied for their antimicrobial activity, with some compounds showing significant efficacy against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus . Additionally, sulfonamides have been evaluated for their antitumor properties, with some derivatives disrupting tubulin polymerization or affecting cell cycle progression in cancer cell lines . These studies highlight the potential therapeutic applications of sulfonamide derivatives in treating infectious diseases and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has been conducted on the synthesis and chemical reactivity of compounds related to "N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide". These studies focus on the creation of derivatives with potential applications in medicinal chemistry, highlighting the compound's utility in the development of new therapeutic agents. For instance, the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents indicates the compound's relevance in creating pharmaceuticals targeting specific neurological conditions (Farag et al., 2012).
Antimicrobial and Anticancer Applications
Several studies have explored the antimicrobial and anticancer properties of compounds similar to "N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide". Research on novel sulfonamides containing specific scaffolds demonstrated activity against various microbial strains, including resistant types, suggesting the compound's potential in developing new antimicrobial agents (Krátký et al., 2012). Additionally, the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effectiveness as antimicrobial and antiproliferative agents, underscoring their utility in cancer research (Abd El-Gilil, 2019).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, represents a significant advancement in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties and high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer therapy (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Research into the inhibition of tumor-associated carbonic anhydrase isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives highlights the compound's potential in therapeutic applications targeting specific enzymes associated with cancer. These studies provide a foundation for designing more potent and selective inhibitors with possible applications as antitumor agents (Ilies et al., 2003).
Propiedades
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-11-9-12(19)10-15-17(11)21-18(26-15)20-16(22)7-8-27(23,24)14-5-3-13(25-2)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPSIYHFOFEPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
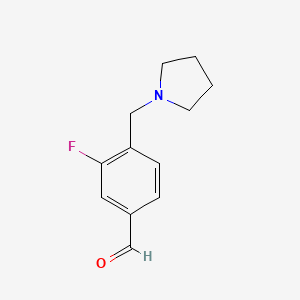

![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

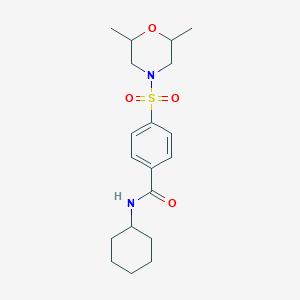
![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)
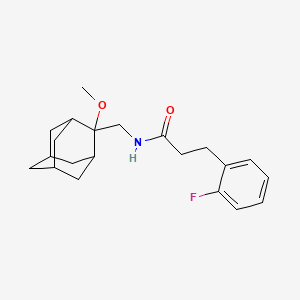
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)
